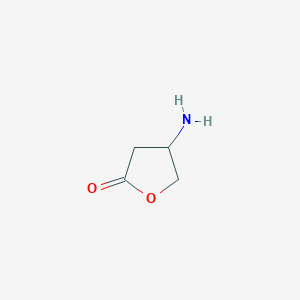

4-Aminodihydro-2(3H)-furanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDRUMHFSJJIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Aminodihydro-2(3H)-furanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Chiral Building Block

4-Aminodihydro-2(3H)-furanone, also known by its IUPAC name 4-aminooxolan-2-one, is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] As a gamma-amino substituted γ-butyrolactone, it combines the structural rigidity and hydrogen bonding capabilities of a lactone ring with the nucleophilic and basic properties of a primary amine. This unique combination makes it a valuable chiral synthon for the construction of complex molecular architectures and novel pharmaceutical agents.

Unlike its more commonly studied isomer, 3-aminodihydro-2(3H)-furanone (a derivative of the amino acid homoserine), the 4-amino variant offers a distinct spatial arrangement of its functional groups. This difference can be pivotal in establishing specific interactions with biological targets, thereby enabling the exploration of new structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis, chemical properties, spectroscopic signature, and potential applications of 4-Aminodihydro-2(3H)-furanone, serving as a critical resource for scientists leveraging this compound in their research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Aminodihydro-2(3H)-furanone is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below, based on computed data available from public chemical databases.

| Property | Value | Source |

| CAS Number | 16504-58-8 | |

| Molecular Formula | C₄H₇NO₂ | |

| Molecular Weight | 101.10 g/mol | |

| IUPAC Name | 4-aminooxolan-2-one | |

| Synonyms | 4-Aminotetrahydrofuran-2-one, γ-Amino-γ-butyrolactone | |

| LogP | -1.1 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Proposed Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of 4-Aminodihydro-2(3H)-furanone is sparse, a robust and logical synthetic route can be proposed starting from readily available precursors. The following multi-step synthesis is designed for high yield and purity, with each step's rationale explained to provide a self-validating protocol.

Caption: Proposed two-step synthesis of 4-Aminodihydro-2(3H)-furanone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Amino-3-hydroxybutanoic acid

-

Rationale: This step involves the ring-opening of succinic anhydride with ammonia to form the corresponding amide-acid, followed by a selective reduction of the carboxylic acid to a primary alcohol. However, a more direct and controlled approach is the reductive amination of a suitable precursor. A plausible starting material would be a protected form of succinic semialdehyde. For this guide, we will outline a conceptual pathway involving the amination of a protected 3-hydroxy-4-oxobutanoic acid derivative, followed by deprotection and cyclization. A more practical and documented approach for a related structure involves starting from a precursor that already contains the amino and hydroxyl groups in the correct positions.

-

Materials:

-

Succinic anhydride

-

Aqueous ammonia (28-30%)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

-

-

Procedure:

-

Dissolve succinic anhydride (1 equivalent) in a minimal amount of a suitable solvent like THF in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add aqueous ammonia (1.2 equivalents). Stir for 1 hour at 0°C.

-

Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of HCl (1M) until the pH is acidic.

-

Evaporate the solvent under reduced pressure. The resulting crude product, 4-amino-3-hydroxybutanoic acid, can be purified by recrystallization or used directly in the next step.

-

Step 2: Acid-Catalyzed Lactonization

-

Rationale: The final step is an intramolecular esterification (lactonization) of the gamma-hydroxy amino acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.

-

Materials:

-

Crude 4-Amino-3-hydroxybutanoic acid from Step 1

-

Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst

-

Toluene or another suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend the crude 4-amino-3-hydroxybutanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated NaHCO₃ solution to neutralize the acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Aminodihydro-2(3H)-furanone.

-

Purify the product by vacuum distillation or column chromatography.

-

Spectroscopic Analysis (Predicted)

Due to the limited availability of published experimental spectra for 4-Aminodihydro-2(3H)-furanone, the following data is predicted based on the analysis of its functional groups and structural analogs. These predictions serve as a guide for characterization.

¹H NMR Spectroscopy (Predicted)

-

Rationale: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent oxygen atoms and the carbonyl group.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~4.0 - 4.5 | m | |

| H-5 | ~4.2 - 4.7 (diastereotopic) | m | |

| H-3 | ~2.5 - 3.0 (diastereotopic) | m | |

| NH₂ | ~1.5 - 3.0 (broad) | s |

¹³C NMR Spectroscopy (Predicted)

-

Rationale: The carbon NMR will show four distinct signals corresponding to the carbon atoms of the molecule. The carbonyl carbon will be the most deshielded, appearing at a high chemical shift.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~175 - 180 |

| C-5 (CH₂-O) | ~70 - 75 |

| C-4 (CH-NH₂) | ~50 - 55 |

| C-3 (CH₂) | ~35 - 40 |

Infrared (IR) Spectroscopy (Predicted)

-

Rationale: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the lactone and the N-H bonds of the primary amine.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium |

| C=O Stretch (γ-lactone) | ~1770 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

Reactivity and Applications in Drug Development

The synthetic utility of 4-Aminodihydro-2(3H)-furanone stems from the orthogonal reactivity of its two functional groups: the electrophilic lactone carbonyl and the nucleophilic primary amine.

Caption: Key reactive sites of 4-Aminodihydro-2(3H)-furanone.

Expert Insights on Synthetic Strategy:

The primary amine can be selectively functionalized under mild conditions, preserving the lactone ring. For instance, acylation with acid chlorides or anhydrides, or reductive amination with aldehydes and ketones, can be performed to introduce a wide range of substituents. This allows for the use of this compound as a scaffold, where the lactone portion provides a specific conformational constraint.

Conversely, the lactone can be opened by strong nucleophiles. For example, reaction with another amine (aminolysis) would yield a diamino-hydroxy-amide derivative. Reduction with a strong hydride agent like lithium aluminum hydride would open the lactone to form the corresponding amino diol. This dual reactivity allows for sequential modifications, making it a powerful tool in combinatorial chemistry and the synthesis of targeted libraries of compounds.

The tetrahydrofuran moiety is a common structural motif in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[2] The incorporation of 4-Aminodihydro-2(3H)-furanone into a larger molecule can introduce a polar, hydrogen-bonding region that can enhance solubility and interactions with biological targets.

Safety and Handling

-

General Hazards: The compound should be handled as a potentially harmful chemical. It contains a primary amine, which can be corrosive and an irritant to the skin and eyes. Lactones can also cause irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.

Conclusion

4-Aminodihydro-2(3H)-furanone represents a promising, albeit under-explored, building block for modern drug discovery. Its unique stereochemical and functional group arrangement offers new avenues for scaffold design and the synthesis of innovative therapeutics. This guide provides a foundational framework for its synthesis, characterization, and application, empowering researchers to unlock the full potential of this versatile molecule. By combining established chemical principles with predictive analysis, we can confidently approach the utilization of novel synthons like 4-aminooxolan-2-one in the quest for next-generation medicines.

References

-

PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 4-Aminodihydro-2(3H)-furanone

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Aminodihydro-2(3H)-furanone

Introduction

4-Aminodihydro-2(3H)-furanone, also known as α-amino-γ-butyrolactone, is a versatile heterocyclic compound that serves as a crucial chiral building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, five-membered lactone ring, coupled with the primary amine functionality, provides a valuable scaffold for introducing stereochemical complexity. Consequently, the unambiguous determination of its structure and purity is of paramount importance in drug discovery and development. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—employed for the structural elucidation and characterization of 4-Aminodihydro-2(3H)-furanone, offering insights from the perspective of a senior application scientist.

Molecular Structure and Atom Numbering

A foundational step in spectroscopic analysis is the clear assignment of atomic positions within the molecule. The structure of 4-Aminodihydro-2(3H)-furanone, with conventional atom numbering for NMR assignments, is presented below. This numbering scheme will be referenced throughout the subsequent spectroscopic discussions.

Caption: Molecular structure of 4-Aminodihydro-2(3H)-furanone with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Aminodihydro-2(3H)-furanone.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is often used for its ability to exchange with labile protons (like those of the amine group), which can help in peak assignment.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.

-

The instrument is tuned and shimmed to the specific sample to ensure high resolution and a homogeneous magnetic field.

-

-

Data Acquisition:

-

A standard one-pulse experiment is usually sufficient.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans (typically 8-16) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

-

Integration of the peaks is performed to determine the relative ratios of the protons.

-

The ¹H NMR spectrum of 4-Aminodihydro-2(3H)-furanone exhibits distinct signals corresponding to the protons at positions C3, C4, and C5, as well as the protons of the amine group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.40 | dd | 1H | H-5a |

| ~4.25 | dd | 1H | H-5b |

| ~4.10 | m | 1H | H-4 |

| ~2.80 | dd | 1H | H-3a |

| ~2.50 | dd | 1H | H-3b |

| (variable) | br s | 2H | NH₂ |

-

H-5 Protons (~4.40 and ~4.25 ppm): These two protons are diastereotopic due to the chiral center at C4. They appear as distinct signals, typically as doublets of doublets (dd), due to geminal coupling to each other and vicinal coupling to the H-4 proton. Their downfield shift is attributed to the deshielding effect of the adjacent ring oxygen.

-

H-4 Proton (~4.10 ppm): This proton, attached to the carbon bearing the amine group, appears as a multiplet (m) due to coupling with the protons on C3 and C5. Its chemical shift is influenced by the electronegativity of the attached nitrogen atom.

-

H-3 Protons (~2.80 and ~2.50 ppm): Similar to the H-5 protons, the H-3 protons are also diastereotopic and appear as two separate signals, each as a doublet of doublets. They are coupled to each other (geminal coupling) and to the H-4 proton (vicinal coupling). Their upfield position relative to the H-5 protons is expected, as they are further from the ring oxygen.

-

NH₂ Protons (variable): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. They often appear as a broad singlet (br s) and may exchange with D₂O, leading to their disappearance from the spectrum, which is a useful diagnostic tool for their assignment.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

The sample preparation and instrument setup are similar to that for ¹H NMR. The key difference lies in the data acquisition.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed. This simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

The proton-decoupled ¹³C NMR spectrum of 4-Aminodihydro-2(3H)-furanone will show four distinct signals corresponding to the four carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C-2 (C=O) |

| ~75 | C-5 (CH₂) |

| ~52 | C-4 (CH) |

| ~35 | C-3 (CH₂) |

-

C-2 (~178 ppm): The carbonyl carbon of the lactone is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

-

C-5 (~75 ppm): This carbon is bonded to the ring oxygen, resulting in a significant downfield shift.

-

C-4 (~52 ppm): The carbon atom attached to the nitrogen of the amine group appears in the mid-field region of the spectrum.

-

C-3 (~35 ppm): This methylene carbon is the most upfield signal in the spectrum, as it is the furthest from the electron-withdrawing oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation:

-

For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

-

Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

-

Data Acquisition:

-

The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer.

-

A background spectrum (of the KBr pellet or salt plate alone) is first recorded and then subtracted from the sample spectrum to give the final absorbance spectrum.

-

The IR spectrum of 4-Aminodihydro-2(3H)-furanone will show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Medium, Broad | N-H | Stretching |

| ~2900 | Medium | C-H | Stretching |

| ~1770 | Strong | C=O | Stretching (Lactone) |

| ~1600 | Medium | N-H | Bending (Scissoring) |

| ~1180 | Strong | C-O | Stretching (Ester) |

-

N-H Stretching (3400-3200 cm⁻¹): The primary amine group will show two characteristic broad peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (~2900 cm⁻¹): This absorption arises from the stretching vibrations of the C-H bonds of the methylene and methine groups in the ring.

-

C=O Stretching (~1770 cm⁻¹): A very strong and sharp absorption band in this region is a clear indication of the carbonyl group of the five-membered lactone ring. The high frequency is characteristic of a strained ring system.

-

N-H Bending (~1600 cm⁻¹): The scissoring vibration of the primary amine group typically appears in this region.

-

C-O Stretching (~1180 cm⁻¹): A strong absorption band corresponding to the C-O stretching of the ester functional group within the lactone ring is expected.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like this, which typically produces the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a harder technique that can provide more extensive fragmentation information.

-

-

Mass Analysis:

-

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

The mass spectrum provides the molecular weight and clues about the molecule's structure from its fragmentation. The exact molecular weight of 4-Aminodihydro-2(3H)-furanone (C₄H₇NO₂) is 101.0477 g/mol .

| m/z | Proposed Fragment |

| 102 | [M+H]⁺ |

| 85 | [M-NH₃]⁺ |

| 56 | [C₃H₄O]⁺ |

| 44 | [C₂H₆N]⁺ |

-

[M+H]⁺ (m/z 102): In ESI-MS, the base peak is often the protonated molecular ion, which confirms the molecular weight of the compound.

-

Fragmentation Pathways: Under EI conditions, or with in-source fragmentation in ESI, characteristic fragments can be observed. A common fragmentation pathway involves the loss of ammonia (NH₃) from the molecular ion, giving a peak at m/z 85. Further fragmentation can lead to smaller, stable ions.

Caption: A simplified representation of potential ionization and fragmentation in MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For 4-Aminodihydro-2(3H)-furanone:

-

MS confirms the molecular weight (m/z 102 for [M+H]⁺).

-

IR confirms the presence of key functional groups: an amine (N-H stretch and bend), a lactone (strong C=O and C-O stretches), and aliphatic C-H bonds.

-

¹³C NMR confirms the presence of four distinct carbon environments, including a carbonyl carbon, a carbon attached to oxygen, a carbon attached to nitrogen, and an aliphatic carbon.

-

¹H NMR provides the detailed connectivity of the C-H framework, showing the relative positions of the protons and confirming the diastereotopic nature of the methylene protons, which is consistent with the chiral center at C4.

Together, these techniques provide a comprehensive and unambiguous structural confirmation of 4-Aminodihydro-2(3H)-furanone, which is essential for its use in research and development.

References

Enantioselective synthesis of (S)-4-Aminodihydro-2(3H)-furanone

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-4-Aminodihydro-2(3H)-furanone

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-4-Aminodihydro-2(3H)-furanone, also known as (S)-4-amino-γ-butyrolactone, is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its stereochemically defined structure is crucial for the biological activity of target molecules, making its efficient and enantiomerically pure synthesis a topic of significant interest for researchers in drug development and process chemistry. This technical guide provides an in-depth analysis of the predominant enantioselective strategies for preparing this valuable intermediate. We will explore methodologies rooted in the chiral pool, leveraging naturally occurring amino acids, as well as modern catalytic asymmetric and enzymatic resolution techniques. The causality behind experimental choices, detailed protocols, and comparative data are presented to equip researchers with a comprehensive understanding of the available synthetic arsenal.

Introduction: The Significance of a Chiral Lactone

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, and the introduction of a stereocenter, particularly an amino group at the C4 position, unlocks access to a vast chemical space. The (S)-enantiomer of 4-aminodihydro-2(3H)-furanone is a critical intermediate for the synthesis of several important compounds, including the chiral herbicide glufosinate and various pharmaceuticals.[1] The challenge in its synthesis lies not in the construction of the lactone ring itself, but in the precise, enantioselective installation of the C4 amino group. This guide will dissect the most effective strategies developed to meet this challenge, providing both theoretical grounding and practical, field-proven insights.

Chapter 1: Chiral Pool Synthesis: A Foundation of Natural Asymmetry

The "chiral pool" approach is a robust and often cost-effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[2] This method transfers the inherent chirality of the starting material to the final product, bypassing the need for an asymmetric catalyst or resolution step. Naturally occurring L-amino acids are ideal precursors for (S)-4-aminodihydro-2(3H)-furanone.

The L-Methionine Route: An Industrially Proven Pathway

The synthesis starting from L-methionine is a well-established, multi-step process that is a cornerstone for the commercial production of the target molecule.[1] The logic of this pathway hinges on converting the thioether side chain of methionine into a hydroxyl group, which can then participate in an intramolecular cyclization.

The core transformation involves three key stages:

-

S-Activation: The sulfur atom in the methionine side chain is activated by conversion into a sulfonium salt. This is typically achieved by reaction with an alkylating agent. While methyl iodide is effective, dimethyl sulfate is often preferred in industrial settings due to cost and efficiency considerations.[1] The sulfonium salt is an excellent leaving group, primed for the subsequent displacement.

-

Intramolecular Cyclization and Demethylation: The sulfonium salt intermediate is subjected to conditions that promote an intramolecular SN2 reaction. The carboxylate group, often generated in situ under basic conditions, acts as the nucleophile, attacking the γ-carbon and displacing the dialkyl sulfide. This step simultaneously forms the lactone ring and establishes the required C4 stereocenter, which is retained from the starting L-methionine.

-

Hydrolysis and Ring Closure: The intermediate from the previous step is then treated with acid, which facilitates the final lactonization to yield the desired product, typically as a hydrochloride salt.[1]

Caption: Conceptual workflow for asymmetric hydrogenation.

The primary advantage of this method is its efficiency and the potential for high enantiomeric excess (ee). However, the synthesis of the prochiral precursor and the cost of the chiral catalyst can be significant considerations for large-scale production.

Chapter 3: Kinetic Resolution Strategies

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution (EKR)

Enzymes, particularly lipases, are highly effective chiral catalysts for resolving racemic mixtures of alcohols and amines. [3]In the context of synthesizing the target molecule, one could envision a strategy starting with racemic 4-amino-γ-hydroxybutyric acid or a derivative.

A typical EKR protocol involves the selective acylation of one enantiomer by a lipase in the presence of an acyl donor (e.g., vinyl acetate). For instance, a lipase like Candida antarctica lipase B (CALB) might selectively acylate the amino group of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. [4]The acylated and unacylated species can then be separated chromatographically. The major drawback of classical EKR is its maximum theoretical yield of 50% for the desired enantiomer.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of EKR, dynamic kinetic resolution (DKR) can be employed. This advanced technique combines the enzymatic resolution step with an in situ racemization of the slower-reacting (unwanted) enantiomer. [5]This continuous racemization ensures that the entire substrate pool is available for conversion into the desired product, theoretically enabling a 100% yield. For this to be successful, a compatible racemization catalyst that does not interfere with the enzyme's activity must be identified. While challenging to implement, DKR represents a highly efficient and elegant solution for enantioselective synthesis. [5]

Caption: Comparison of classical and dynamic kinetic resolution.

Chapter 4: Data Summary & Comparison of Routes

The selection of a synthetic route depends on various factors including scale, cost, available equipment, and desired purity. The following table summarizes the key attributes of the discussed strategies.

| Synthetic Strategy | Typical Starting Material | Key Transformation | Advantages | Challenges | Typical ee (%) |

| Chiral Pool (L-Methionine) | L-Methionine | Intramolecular SN2 Cyclization | Cost-effective, scalable, robust | Multi-step, use of hazardous reagents | >99% |

| Chiral Pool (L-Aspartic Acid) | L-Aspartic Acid | Selective Carboxylic Acid Reduction | Inexpensive starting material | Requires selective reduction | >99% |

| Asymmetric Hydrogenation | Unsaturated Lactone | Chiral Catalyst-mediated H₂ addition | High atom economy, high ee | Precursor synthesis, catalyst cost | >95% |

| Enzymatic Kinetic Resolution | Racemic Precursor | Enzyme-catalyzed selective acylation | High enantioselectivity, mild conditions | Max. 50% theoretical yield | >99% |

| Dynamic Kinetic Resolution | Racemic Precursor | EKR + in situ racemization | Max. 100% theoretical yield, high ee | Complex to optimize, catalyst compatibility | >99% |

Chapter 5: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of (S)-α-amino-γ-butyrolactone hydrochloride from L-methionine, a method adapted from established industrial processes. [1] Objective: To synthesize (S)-4-Aminodihydro-2(3H)-furanone hydrochloride from L-methionine.

Materials:

-

L-Methionine (1.0 eq)

-

Dimethyl sulfate (1.5 eq)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

Procedure:

Step 1: Formation of the Sulfonium Salt

-

To a stirred solution of L-methionine in deionized water, slowly add dimethyl sulfate at a temperature maintained below 25°C.

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or HPLC until the L-methionine is consumed.

-

The resulting aqueous solution contains the methionine thiomethylmethosulfate intermediate and is used directly in the next step.

Step 2: Cyclization and Lactonization

-

To the aqueous solution from Step 1, slowly add a solution of sodium hydroxide while maintaining the temperature below 30°C.

-

Heat the mixture to reflux (approx. 100-105°C) for 4-6 hours. This promotes the intramolecular cyclization and displacement of dimethyl sulfide.

-

After cooling to room temperature, carefully acidify the reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

Heat the acidified mixture to 80-90°C for 2-3 hours to ensure complete hydrolysis and lactone formation.

Step 3: Isolation and Purification

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the water.

-

Add ethanol to the concentrated residue and cool the mixture to 0-5°C to precipitate the product, (S)-4-Aminodihydro-2(3H)-furanone hydrochloride.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The final product can be further purified by recrystallization from an appropriate solvent system if necessary.

Self-Validation and Causality: The choice of dimethyl sulfate is based on its high reactivity and cost-effectiveness for S-methylation. The reaction is controlled at a low temperature initially to prevent uncontrolled exothermic reactions. The subsequent reflux in base is critical for the intramolecular SN2 reaction; the hydroxide deprotonates the carboxylic acid, making it a potent nucleophile for attacking the γ-carbon. Final acidification serves the dual purpose of neutralizing the excess base and catalyzing the final ring closure to the thermodynamically stable γ-lactone.

Conclusion

The enantioselective synthesis of (S)-4-Aminodihydro-2(3H)-furanone is a well-addressed challenge in modern organic chemistry, with several robust strategies available to the practicing scientist. The chiral pool approach, particularly from L-methionine, remains a dominant method for large-scale industrial production due to its reliability and the low cost of the starting material. However, for applications where atom economy is paramount or for the synthesis of novel analogs, catalytic asymmetric hydrogenation offers an elegant and powerful alternative. Furthermore, biocatalytic methods like enzymatic and dynamic kinetic resolution are gaining prominence, offering unparalleled selectivity under mild, environmentally benign conditions. The optimal choice of synthesis will always depend on a careful analysis of project-specific goals, including scale, cost, and purity requirements. The continued development of more efficient catalysts and biocatalytic systems will undoubtedly lead to even more refined and sustainable methods for producing this vital chiral intermediate in the future.

References

-

ResearchGate. (2025). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Available at: [Link]

-

ResearchGate. (n.d.). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Available at: [Link]

-

PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. Available at: [Link]

- Google Patents. (2016). CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.

-

ScienceDirect. (1999). Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Tetrahedron, 55(24), 7555–7562. Available at: [Link]

-

ResearchGate. (2009). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Available at: [Link]

-

PubMed. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, 16(4), 1136-1139. Available at: [Link]

-

National Institutes of Health. (2010). An Enantioselective Synthesis of (S)-4-Fluorohistidine. Available at: [Link]

-

MDPI. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Molecules, 29(1), 123. Available at: [Link]

-

Organic Syntheses. (n.d.). DL-Methionine. Available at: [Link]

-

Wiley Online Library. (2010). ChemInform Abstract: Synthesis of Amino Acid Derivatives via Asymmetric Hydrogenation. ChemInform, 41(5). Available at: [Link]

-

National Institutes of Health. (2016). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Available at: [Link]

- Google Patents. (2003). US6521763B1 - Method for producing gamma-butyrolactone.

- Google Patents. (2020). CN110878071A - Preparation method of α -amino-gamma-butyrolactone and salt thereof.

-

MDPI. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. International Journal of Molecular Sciences, 26(23), 1-15. Available at: [Link]

-

Thieme. (2006). Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d- and l-Serine from d-Sugars. Synlett, 2006(9), 1327–1330. Available at: [Link]

- Google Patents. (2015). US9084467B2 - Process for gamma-butyrolactone production.

-

ResearchGate. (2004). Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. Available at: [Link]

-

PubMed. (2023). Multiplex enzymatic synthesis of DNA with single-base resolution. Microsystems & Nanoengineering, 9, 87. Available at: [Link]

-

National Institutes of Health. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(10), 2446–2449. Available at: [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Available at: [Link]

-

ResearchGate. (2017). (PDF) Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Available at: [Link]

-

ScienceDirect. (2002). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two. Tetrahedron, 58(46), 9445-9452. Available at: [Link]

- Google Patents. (2017). US9695140B2 - Gamma-butyrolactone composition and method for producing same.

-

Semantic Scholar. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available at: [Link]

-

MDPI. (2023). Biosynthesis of Gamma-Aminobutyric Acid by Engineered Clostridium tyrobutyricum Co-Overexpressing Glutamate Decarboxylase and Class I Heat Shock Protein. International Journal of Molecular Sciences, 24(9), 8408. Available at: [Link]

-

Wiley Online Library. (1989). ChemInform Abstract: Stereoselective Synthesis of 2,4-Diamino Acids by Asymmetric Hydrogenation. ChemInform, 20(45). Available at: [Link]

-

ScienceDirect. (1988). Asymmetric synthesis of 2-amino-1,4-diols. Tetrahedron Letters, 29(24), 2997-3000. Available at: [Link]

Sources

- 1. CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Homoserine Lactone Derivatives in Bacterial Pathogenesis and Therapeutic Intervention: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological significance of N-acyl homoserine lactone (AHL) derivatives. Moving beyond a mere description of quorum sensing (QS), we delve into the intricate molecular mechanisms governed by these signaling molecules, their profound impact on bacterial virulence and biofilm formation, and the innovative strategies being developed to disrupt these pathways for therapeutic benefit. This document is structured to offer not only foundational knowledge but also actionable, field-proven insights and detailed experimental protocols.

Section 1: The Language of Bacteria: An Introduction to Acyl-Homoserine Lactones

At the heart of bacterial intercellular communication lies a sophisticated signaling system known as quorum sensing. In a vast number of Gram-negative bacteria, this communication is mediated by a class of small, diffusible molecules: the N-acyl homoserine lactones. These molecules, often referred to as autoinducers, allow individual bacterial cells to monitor their population density. Once a critical concentration of AHLs is reached—a state known as a "quorum"—bacteria coordinately regulate gene expression to initiate collective behaviors.

The discovery of the first AHL, N-(3-oxohexanoyl)-homoserine lactone, in the bioluminescent bacterium Vibrio fischeri unveiled a paradigm shift in our understanding of microbiology. It became evident that bacteria are not solitary organisms but rather exist as interactive communities capable of synchronized action. This coordinated behavior, orchestrated by AHLs, is central to numerous physiological processes, including symbiosis, virulence, biofilm formation, and the production of secondary metabolites. The structural diversity of AHLs, primarily in the length and modification of the acyl side chain, allows for a high degree of specificity in these signaling pathways, creating a complex and nuanced bacterial language.

Section 2: The Core Mechanism: AHL-Mediated Quorum Sensing

The canonical AHL-mediated quorum sensing system is elegantly simple in its design yet powerful in its execution. It is primarily composed of two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that detects it.

The Signaling Cascade:

-

AHL Synthesis: At low cell densities, the LuxI-type synthase produces a basal level of a specific AHL molecule. The synthesis typically involves the reaction of an acyl carrier protein with S-adenosylmethionine.

-

Diffusion and Accumulation: Being small and generally lipid-soluble, AHLs can freely diffuse across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of AHLs increases in direct proportion to cell density.

-

Quorum Threshold and Receptor Binding: When the AHL concentration reaches a critical threshold, the molecules diffuse back into the cells and bind to their cognate LuxR-type receptor protein in the cytoplasm.

-

Transcriptional Activation: This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.

-

Coordinated Gene Expression: The binding of the LuxR-AHL complex to these promoters recruits RNA polymerase, leading to the transcriptional activation of genes that govern collective behaviors such as virulence factor production and biofilm formation. This often includes the gene encoding the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.

Figure 1: A diagram illustrating the core components and flow of the acyl-homoserine lactone (AHL)-mediated quorum sensing system in Gram-negative bacteria.

Section 3: Architects of Disease: AHLs in Virulence and Biofilm Formation

The ability of bacteria to cause disease is often not a function of individual cells but rather a coordinated assault. AHL-mediated quorum sensing is a master regulator of this pathogenicity, controlling the expression of a wide array of virulence factors and orchestrating the formation of resilient biofilm communities.

Orchestration of Virulence

Many pathogenic bacteria utilize AHL signaling to delay the production of virulence factors until their population is large enough to overwhelm the host's immune defenses. This strategy of "strength in numbers" is critical for successful infection.

Key Virulence Factors Regulated by AHLs:

| Virulence Factor | Function | Pathogen Example |

| Exotoxins | Damage host cells and tissues | Pseudomonas aeruginosa |

| Proteases | Degrade host proteins, facilitating spread | Pectobacterium carotovorum |

| Siderophores | Scavenge iron, an essential nutrient | Burkholderia cepacia |

| Motility | Facilitate movement and colonization | Yersinia enterocolitica |

The causal link is clear: by sensing their population density, bacteria can time the release of these potent weapons for maximum effect, turning a latent colonization into an acute infection.

The Fortress of Biofilms

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). These communities are notoriously resistant to antibiotics and host immune responses, making them a major challenge in clinical settings. AHL signaling is integral to the entire biofilm development process, from initial attachment to maturation and dispersal.

AHL-Mediated Stages of Biofilm Formation:

-

Initial Attachment: AHLs can influence the expression of adhesins and other surface factors that promote the initial attachment of bacteria to a surface.

-

Microcolony Formation: As the population grows and AHL concentrations rise, QS signaling upregulates the production of EPS components, leading to the formation of microcolonies.

-

Biofilm Maturation: The mature biofilm architecture, complete with water channels and distinct subpopulations, is shaped by AHL-dependent gene regulation.

-

Dispersal: At later stages, AHL signaling can also trigger the expression of enzymes that break down the EPS matrix, allowing for the dispersal of bacteria to colonize new sites.

The formation of biofilms represents a shift from a planktonic (free-swimming) to a sessile lifestyle, a transition heavily influenced by AHL-mediated quorum sensing. This communal living provides bacteria with a protected niche, significantly enhancing their survival and persistence.

Section 4: Disrupting the Conversation: Quorum Quenching as a Therapeutic Strategy

The central role of AHLs in controlling bacterial pathogenicity makes them an attractive target for novel antimicrobial therapies. Instead of directly killing bacteria, which can lead to the rapid development of resistance, strategies that interfere with AHL signaling, collectively known as "quorum quenching" (QQ), aim to disarm pathogens and render them more susceptible to conventional antibiotics and host defenses.

Quorum quenching can be achieved through several mechanisms, primarily the enzymatic degradation of AHLs or the inhibition of AHL synthases or receptors.

Enzymatic Inactivation of AHLs

Nature has evolved mechanisms to interfere with bacterial communication. Many organisms, including bacteria and eukaryotes, produce enzymes that can degrade AHLs. These enzymes fall into two main categories:

-

AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive.

-

AHL Acylases: These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone ring.

The specificity of these enzymes for different AHLs varies, offering the potential for targeted disruption of specific QS pathways.

Inhibition of AHL Synthesis and Reception

Small molecules, both natural and synthetic, can also be employed to disrupt AHL signaling. These compounds can act as:

-

AHL Synthase Inhibitors: By blocking the synthesis of AHLs, these molecules prevent the initiation of the QS cascade.

-

AHL Receptor Antagonists: These molecules are structurally similar to native AHLs and can bind to the LuxR-type receptor without activating it, thereby competitively inhibiting the binding of the natural signal.

The development of potent and specific quorum quenching agents holds great promise for the treatment of a wide range of bacterial infections, particularly those associated with biofilm formation.

Section 5: Experimental Methodologies: A Practical Guide

The study of AHLs and the development of quorum quenching strategies rely on a robust set of experimental techniques. The following protocols provide detailed, step-by-step methodologies for key experiments in this field.

Protocol: Extraction of Acyl-Homoserine Lactones from Bacterial Cultures

Causality: This protocol is designed to efficiently extract AHLs from bacterial culture supernatants for subsequent analysis. The use of an organic solvent like ethyl acetate is critical for partitioning the relatively nonpolar AHL molecules from the aqueous culture medium.

Methodology:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically late exponential or stationary phase, when AHL production is maximal).

-

Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant the supernatant into a sterile container.

-

For every 100 mL of supernatant, add an equal volume of acidified ethyl acetate (0.1% v/v glacial acetic acid).

-

Transfer the mixture to a separatory funnel and shake vigorously for 2 minutes. Allow the phases to separate.

-

Collect the upper organic phase, which now contains the AHLs.

-

Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate to maximize recovery.

-

Pool the organic phases and dry over anhydrous magnesium sulfate to remove any residual water.

-

Filter the dried organic phase to remove the magnesium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.

Protocol: Detection of AHLs using Chromobacterium violaceum CV026 Biosensor

Causality: Chromobacterium violaceum CV026 is a mutant strain that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. This provides a simple and effective visual assay for detecting AHL production by other bacteria.

Methodology:

-

Prepare a lawn of C. violaceum CV026 on an LB agar plate by evenly spreading 100 µL of an overnight culture.

-

Streak the bacterial strain to be tested for AHL production perpendicular to, but not touching, the C. violaceum lawn.

-

Alternatively, spot 10 µL of the AHL extract (from Protocol 5.1) onto a sterile paper disc and place it on the CV026 lawn.

-

Incubate the plate at 30°C for 24-48 hours.

-

A positive result is indicated by the development of a purple color in the C. violaceum lawn adjacent to the test strain or paper disc.

Protocol: Quantitative Analysis of AHLs by HPLC-MS/MS

Causality: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for identifying and quantifying individual AHL molecules in a complex mixture. The chromatography separates the different AHLs, and the mass spectrometry provides precise mass-to-charge ratio information for identification and fragmentation patterns for confirmation.

Methodology:

-

Prepare a series of AHL standards of known concentrations to generate a standard curve.

-

Inject the prepared AHL extract (from Protocol 5.1) and the standards into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A common gradient is to start with a low percentage of B and gradually increase it over the run to elute AHLs with increasing hydrophobicity.

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Perform a full scan to identify the parent ions ([M+H]+) of potential AHLs.

-

Use tandem MS (MS/MS) to fragment the parent ions and confirm their identity based on characteristic daughter ions (e.g., the homoserine lactone ring fragment at m/z 102).

-

Quantify the AHLs in the sample by comparing their peak areas to the standard curves generated from the AHL standards.

Protocol: In Vitro Biofilm Inhibition Assay

Causality: This assay quantifies the ability of a quorum quenching compound or enzyme to inhibit biofilm formation. The crystal violet stain binds to the biomass of the biofilm, and the amount of stain retained is proportional to the amount of biofilm formed.

Methodology:

-

In a 96-well microtiter plate, add 100 µL of a diluted overnight culture of the biofilm-forming bacterium to each well.

-

Add 100 µL of the test compound (e.g., a quorum quenching enzyme or inhibitor) at various concentrations to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.

-

After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

-

Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells three times with sterile water.

-

Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition relative to the positive control.

Figure 2: A flowchart outlining the key steps of the in vitro biofilm inhibition assay using the crystal violet staining method.

Section 6: Future Perspectives and Conclusion

The study of acyl-homoserine lactone derivatives has revolutionized our understanding of bacterial behavior and opened up new avenues for the development of anti-infective therapies. As the threat of antimicrobial resistance continues to grow, strategies that target bacterial communication rather than viability are becoming increasingly important.

Future research in this field will likely focus on:

-

Discovery of Novel Quorum Quenching Molecules: High-throughput screening of natural and synthetic compound libraries will continue to identify new and more potent inhibitors of AHL signaling.

-

Engineering of Quorum Quenching Enzymes: Protein engineering techniques can be used to improve the stability, specificity, and catalytic efficiency of AHL-degrading enzymes for therapeutic and industrial applications.

-

In Vivo Efficacy and Delivery: A critical next step is to translate the in vitro success of quorum quenching strategies into effective in vivo treatments, which will require overcoming challenges related to drug delivery and bioavailability.

-

Synergistic Therapies: Combining quorum quenching agents with conventional antibiotics is a promising approach to enhance the efficacy of existing drugs and combat resistant infections.

References

-

N-Acyl homoserine lactone - Wikipedia. Wikipedia.[Link]

-

Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review. Pharmacy Education.[Link]

-

Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. PMC - NIH.[Link]

-

N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers.[Link]

-

Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC - PubMed Central.[Link]

-

Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. PMC - PubMed Central.[Link]

-

Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI.[Link]

-

Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. PMC - NIH.[Link]

-

Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers.[Link]

-

Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. PMC - PubMed Central.[Link]

-

Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC - PubMed Central.[Link]

-

Quorum sensing | Cell communication | Bacteteria | virulence | AHL | Ligand | Basic Science Series. YouTube.[Link]

-

Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI.[Link]

-

Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics. PubMed.[Link]

-

N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque. PMC - NIH.[Link]

-

Acyl homoserine-lactone quorum-sensing signal generation. PubMed - NIH.[Link]

-

Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. PubMed.[Link]

-

Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS.[Link]

-

Defining the structure and function of acyl-homoserine lactone autoinducers. PMC.[Link]

-

Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. frontiersin.org.[Link]

-

Characterization of diverse homoserine lactone synthases in Escherichia coli. PLOS One.[Link]

-

Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae. MDPI.[Link]

-

Characterization of Diverse Homoserine Lactone Synthases in Escherichia coli. bioRxiv.[Link]

-

(PDF) Targeting Acyl Homoserine Lactones (AHLs) by the Quorum Quenching Bacterial Strains to Control Biofilm Formation in Pseudomonas Aeruginosa. ResearchGate.[Link]

-

Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics | Request PDF. ResearchGate.[Link]

Methodological & Application

Application Notes and Protocols for the N-Protection of 4-Aminodihydro-2(3H)-furanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights for the N-protection of 4-Aminodihydro-2(3H)-furanone, a valuable chiral building block in pharmaceutical and chemical research. We delve into the strategic selection of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and offer step-by-step experimental procedures for their installation. The causality behind experimental choices, methods for product characterization, and subsequent deprotection strategies are discussed to ensure researchers can confidently and successfully employ this critical synthetic transformation.

Introduction: The Synthetic Value of 4-Aminodihydro-2(3H)-furanone

4-Aminodihydro-2(3H)-furanone, also known as α-amino-γ-butyrolactone or homoserine lactone, is a bifunctional molecule featuring a reactive primary amine and a lactone ring.[1][2] Its chiral center makes it a crucial intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. The primary amine, with a pKa around 7.3, is a potent nucleophile and a site for hydrogen bonding.[1]

However, the high reactivity of the amine group often interferes with desired chemical transformations at other sites of the molecule or can lead to unwanted side reactions. Therefore, transiently masking or "protecting" this amino group is a fundamental and often necessary step in a multi-step synthesis. The choice of protecting group is critical, as it dictates the reaction conditions that can be subsequently employed and the method required for its eventual removal. This guide focuses on the three most ubiquitous amine protecting groups: Boc, Cbz, and Fmoc.

Strategic Selection of an N-Protecting Group

The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable with high selectivity without affecting other functional groups in the molecule. This concept of selective removal is known as orthogonality . The choice among Boc, Cbz, and Fmoc depends entirely on the planned synthetic route.

| Protecting Group | Structure | Common Reagent | Stability | Deprotection Conditions |

| Boc (tert-butyloxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc₂O) | Stable to bases, nucleophiles, catalytic hydrogenation.[3] | Strong acidic conditions (e.g., TFA, HCl in dioxane).[4][5] |

| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Stable to mild acidic and basic conditions.[6] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-OSu, Fmoc-Cl | Stable to acidic conditions and catalytic hydrogenation.[8] | Basic conditions (e.g., Piperidine in DMF).[9][10] |

The orthogonality of these groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[3] For example, a molecule bearing both a Boc and a Cbz group can have the Boc group removed with acid while the Cbz group remains intact, or vice-versa via hydrogenolysis.

Figure 1: Conceptual workflow for the orthogonal deprotection of Boc and Cbz groups.

Experimental Protocols: N-Protection

The starting material, 4-aminodihydro-2(3H)-furanone, is often supplied as a hydrochloride salt to improve its stability and handling. The protocols below assume the use of this salt, incorporating an in situ neutralization step with a suitable base.

3.1. Protocol 1: N-Boc Protection

This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) for an efficient and high-yielding protection reaction. The reaction proceeds via nucleophilic attack of the free amine on one of the carbonyl carbons of the anhydride.[11]

Figure 2: General experimental workflow for N-Boc protection.

Materials:

-

(S)-α-Amino-γ-butyrolactone hydrochloride (1 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.2 eq. if using Et₃N, or saturated aq. solution if using NaHCO₃)

-

Dichloromethane (DCM) or a 1:1 mixture of Dioxane/Water

-

Deionized Water

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, dissolve (S)-α-Amino-γ-butyrolactone hydrochloride (1 eq.) in dichloromethane (approx. 10 mL per gram of substrate).

-

Neutralization: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq.) to the stirred suspension. The mixture should become a clear solution as the free amine is generated. Stir for 15-20 minutes.

-

Protection: Add di-tert-butyl dicarbonate (1.1 eq.) to the solution, either as a solid or dissolved in a small amount of DCM.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. A typical mobile phase is 50% ethyl acetate in hexanes.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-aminodihydro-2(3H)-furanone.

3.2. Protocol 2: N-Cbz Protection

This method uses benzyl chloroformate (Cbz-Cl), a highly reactive acylating agent. The reaction is often performed under Schotten-Baumann conditions (in a two-phase system with an aqueous base) to trap the HCl byproduct.[6]

Materials:

-

(S)-α-Amino-γ-butyrolactone hydrochloride (1 eq.)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq.)

-

Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.5 eq.)

-

Dioxane or Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Standard workup and purification reagents as listed in Protocol 1.

Step-by-Step Procedure:

-

Setup: Dissolve the amino lactone hydrochloride (1 eq.) and sodium carbonate (2.5 eq.) in a 1:1 mixture of water and dioxane (approx. 20 mL per gram of substrate) in a round-bottom flask.

-

Reaction: Cool the mixture to 0 °C. Add benzyl chloroformate (1.1 eq.) dropwise while stirring vigorously. A white precipitate may form.

-

Stirring: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer to a separatory funnel and wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired N-Cbz protected product.

3.3. Protocol 3: N-Fmoc Protection

The Fmoc group is typically installed using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl under mild basic conditions.[8]

Materials:

-

(S)-α-Amino-γ-butyrolactone hydrochloride (1 eq.)

-

Fmoc-OSu (1.05 eq.)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq.)

-

1:1 Acetonitrile/Water mixture

-

Diethyl ether

-

Standard workup and purification reagents.

Step-by-Step Procedure:

-

Setup: Dissolve the amino lactone hydrochloride (1 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of acetonitrile and water.

-

Protection: Add a solution of Fmoc-OSu (1.05 eq.) in acetonitrile to the stirred mixture.

-

Reaction: Stir at room temperature for 2-4 hours, monitoring completion by TLC.

-

Workup:

-

Concentrate the reaction mixture on a rotary evaporator to remove the acetonitrile.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH ~2-3 with 1 M HCl. The product should precipitate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification: The resulting solid is often pure enough for subsequent steps but can be further purified by recrystallization or flash chromatography if necessary.

Characterization and Validation

Confirmation of successful N-protection is achieved through standard analytical techniques. The disappearance of the starting material and the appearance of a new, less polar spot on a TLC plate is the first indication.

| Technique | Expected Observations for N-Boc-4-aminodihydro-2(3H)-furanone |

| TLC | Rf value higher than the starting amine. Visualized with ninhydrin (starting material positive, product negative) or permanganate stain. |

| ¹H NMR | Appearance of a characteristic singlet at ~1.45 ppm (9H) for the tert-butyl group. A broad singlet for the N-H proton. |

| ¹³C NMR | Appearance of signals around 80 ppm (quaternary carbon of Boc) and 28.4 ppm (methyl carbons of Boc). |

| LC-MS | Observation of the correct molecular ion peak, e.g., [M+Na]⁺ for the protected product. |

These methods, in combination, provide irrefutable evidence of the product's identity and purity.[12]

Protocols for N-Deprotection

The true utility of a protecting group lies in its selective removal.

-

Boc Deprotection (Acidolysis): The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.[5][13]

-

Protocol: Dissolve the N-Boc protected lactone in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Evaporate the solvent in vacuo to yield the amine salt. Alternatively, use 4 M HCl in dioxane.

-

-

Cbz Deprotection (Hydrogenolysis): The Cbz group is cleaved by catalytic hydrogenation, which reduces the benzyl ester to toluene and carbon dioxide, liberating the free amine.

-

Protocol: Dissolve the N-Cbz protected lactone in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-8 hours. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

-

-

Fmoc Deprotection (Base-Mediated): The Fmoc group is labile to bases. A solution of piperidine in DMF is standard.[14]

-

Protocol: Dissolve the N-Fmoc protected lactone in a 20% solution of piperidine in DMF. Stir at room temperature for 30-60 minutes. Concentrate the mixture under high vacuum to remove the solvents and byproduct adducts. The crude amine can then be purified.

-

Troubleshooting

-

Incomplete Reaction: If TLC shows remaining starting material, consider adding more protecting reagent or extending the reaction time. Ensure the base used for neutralization was sufficient and of good quality.

-

Low Yield: Poor recovery can result from product loss during aqueous workup, especially if the protected compound has some water solubility. Minimize washes or perform a back-extraction of the aqueous layers.

-

Side Reactions: For Boc protection, double protection (di-Boc) is generally not an issue with primary amines under these conditions. For Cbz protection, ensure the Cbz-Cl is of high quality, as old reagents can contain phosgene, leading to side products.

Conclusion

The N-protection of 4-aminodihydro-2(3H)-furanone is a foundational step for its elaboration into more complex and valuable molecules. By understanding the chemical principles behind the Boc, Cbz, and Fmoc protecting groups, researchers can strategically plan synthetic routes that leverage their orthogonal stability. The detailed protocols provided herein serve as a validated starting point for scientists and drug development professionals to confidently execute these essential transformations.

References

-

Anonymous. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

-

FooDB. (2020). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Shaw, K. et al. (1990). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. Retrieved from [Link]

-

Arthur, I. N. et al. (2013). In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

-

Anonymous. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

-

ResearchGate. (2018). Design and synthesis of 2(3H)-furanone derivatives as γ-Aminobutyric acid receptor modulator. Retrieved from [Link]

-

Biomedical Chemistry. (2019). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]

-

PubChem. (n.d.). 2(3H)-Furanone. Retrieved from [Link]

-

PubChem. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]

-

ResearchGate. (2011). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

-

ResearchGate. (1990). (PDF) Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone, 19444-84-9. Retrieved from [Link]

Sources

- 1. Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468) - FooDB [foodb.ca]

- 2. 4-Aminodihydro-2(3H)-furanone | C4H7NO2 | CID 538736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. reddit.com [reddit.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 9. renyi.hu [renyi.hu]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. alfachemic.com [alfachemic.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

Application Notes and Protocols for the Synthesis of GABA Analogs from 3-Amino-γ-Butyrolactone

Introduction: The Versatility of 3-Amino-γ-butyrolactone as a Chiral Synthon